molecular formula C8H5NO2S B1322150 Thieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1337880-68-8

Thieno[2,3-c]pyridine-3-carboxylic acid

Cat. No. B1322150
M. Wt: 179.2 g/mol
InChI Key: NSGLBRSUDBAIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The thieno[2,3-c]pyridine scaffold is a key structural motif in various pharmacologically active molecules, particularly those with anti-proliferative properties against cancer cell lines.

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been explored extensively. For instance, novel thieno[2,3-b]pyridines with anti-proliferative activity were synthesized by appending a propyl-aryl group at C-5 on 2-amino-3-carboxamido-thieno[2,3-b]pyridine, resulting in compounds with potent biological activity . Another study described a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, expanding the synthesis to various substituted thieno[2,3-d]pyrimidine derivatives . Additionally, N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters with antianaphylactic activity were synthesized from 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques. For example, the thieno[2,3-b]pyridine ring system in one compound was found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . This planarity is often crucial for the biological activity of these molecules as it can influence their ability to interact with biological targets.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For instance, the interaction of certain thieno[2,3-b]pyridine derivatives with alpha-mercapto acids led to the synthesis of novel thiazine derivatives with inhibitory activity against cancer cell lines . Moreover, thieno[2,3-b]pyridines were used as intermediates for the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and other heterocyclic systems [3, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are closely related to their molecular structure. The planarity of the thieno[2,3-b]pyridine ring system contributes to the stability of these compounds and their ability to form hydrogen bonds, which can be crucial for their biological activity . The introduction of various substituents on the thieno[2,3-b]pyridine core can significantly alter the physical properties, such as solubility and melting point, as well as the chemical reactivity, enabling the fine-tuning of these molecules for specific applications.

Scientific Research Applications

1. GRK2 Inhibitors

  • Application Summary : Thieno[2,3-c]pyridine derivatives are used as ATP-mimetic kinase inhibitors. They are used in the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2), a protein that regulates cellular responses to hormones and neurotransmitters .
  • Methods of Application : The synthesis of these inhibitors involves the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives. These serve as starting points for future drug discovery programs .
  • Results or Outcomes : A hit compound bearing the thieno[2,3-c]pyridine moiety was identified. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

2. Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics

  • Application Summary : Thieno[3,2-c]pyridine derivatives are used as blood-platelet aggregation inhibiting agents and antithrombotics .
  • Methods of Application : The preparation process of these derivatives involves the synthesis of new thieno[3,2-c]pyridine derivatives .
  • Results or Outcomes : The new thieno[3,2-c]pyridine derivatives have been found to be effective as blood-platelet aggregation inhibiting agents and antithrombotics .

3. Organic Electronic Devices

  • Application Summary : Thieno[3,2-c]pyridine derivatives have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .
  • Methods of Application : The application of these derivatives in organic electronic devices involves the process of vapor evaporation .
  • Results or Outcomes : The limited solubility of these compounds in common organic solvents makes them suitable for use in organic electronic devices .

Future Directions

Thieno[2,3-c]pyridine-3-carboxylic acid and its derivatives have potential applications in drug discovery, particularly as kinase inhibitors . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

thieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGLBRSUDBAIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Thieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 3
Thieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Thieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
Thieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Thieno[2,3-c]pyridine-3-carboxylic acid

Citations

For This Compound
36
Citations
H Kawakubo, K Okazaki, T Nagatani… - Journal of medicinal …, 1990 - ACS Publications
Department of Medicinal Chemistry, Bioscience Laboratory, Institute of Life Science, Asahi Chemical Industry Company, Ltd., Asahi-Machi 6-2700, Nobeoka, Miyazaki 882, Japan. …
Number of citations: 16 pubs.acs.org
KM Al-Taisan, HMA Al-Hazimi, SS Al-Shihry - Molecules, 2010 - mdpi.com
Several 2-unsubstituted thieno[2,3-d]pyrimidines have been prepared from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs. Some triazolo-thienopyrimidine …
Number of citations: 70 www.mdpi.com
AK Pedersen, S Branner, SB Mortensen… - … of Chromatography B, 2004 - Elsevier
Our structure-based drug discovery program within the field of protein-tyrosine phosphatases (PTPs) demands delivery of significant amounts of protein with extraordinary purity …
Number of citations: 9 www.sciencedirect.com
A Ramalingam, J Sarvanan - Journal of Young Pharmacists, 2020 - jyoungpharm.org
Objective: Thiophenes are a part of many natural and synthetic biologically active products displaying several pharmacological activities. Area of antibacterial and antifungal research is …
Number of citations: 1 www.jyoungpharm.org
AS Hariftyani, LA Kurniawati… - Natural Product …, 2021 - researchgate.net
Type 2 diabetes mellitus (T2DM) and its complications are important noncommunicable diseases with high mortality rates. Protein tyrosine phosphatase 1B (PTP1B) and aldose …
Number of citations: 4 www.researchgate.net
D Talan - 2005 - search.proquest.com
Many groups question Science and technology at one time accepted as the solution to all of mankind’s problems. In fact, some groups believe that science in the developed countries …
Number of citations: 0 search.proquest.com
HS Andersen, OH Olsen, LF Iversen… - Journal of medicinal …, 2002 - ACS Publications
Reversible phosphorylation and dephosphorylation of key proteins on tyrosine residues are important parts of intracellular signaling triggered by hormones and other agents. Recent …
Number of citations: 175 pubs.acs.org
PD Kalariya, PN Patel, P Kavya… - Journal of mass …, 2015 - Wiley Online Library
Tinoridine is a nonsteroidal anti‐inflammatory drug and also has potent radical scavenger and antiperoxidative activity. However, metabolism of tinoridine has not been thoroughly …
PD Kalariya, PN Patel, CV Swamy, R Srinivas… - Analytical …, 2015 - pubs.rsc.org
A selective, sensitive and fast liquid chromatography coupled with mass spectrometry method (LC-MS) has been developed and validated for the quantification of tinoridine …
Number of citations: 1 pubs.rsc.org
M Shahid, A Azfaralariff, N Govender, M Zubair… - 2022 - researchsquare.com
Stevia rebaudiana Betoni (SR) or the candy leaf herbal plant is widely consumed as a non-caloric natural sweetener in substitute of table sugar. The perennial plant is native to South …
Number of citations: 1 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.